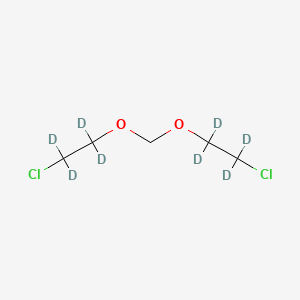
Cox-2/5-lox-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2/5-lox-IN-2 is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the metabolism of arachidonic acid. These enzymes play a crucial role in the inflammatory process, making this compound a promising compound for the treatment of inflammation and related diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/5-lox-IN-2 involves the preparation of indole and indazole arylamide benzoic acid analogues. The synthetic route typically includes the following steps :
Formation of Indole/Indazole Core: The indole or indazole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Aryl Amide Formation: The aryl amide is formed by coupling the indole/indazole core with benzoic acid derivatives using reagents such as coupling agents and catalysts.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2/5-lox-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole/indazole core.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various substituted indole/indazole derivatives, which can be further modified to enhance their biological activity .
Applications De Recherche Scientifique
Cox-2/5-lox-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and 5-LOX enzymes.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Used in the development of new anti-inflammatory drugs with improved efficacy and safety profiles
Mécanisme D'action
Cox-2/5-lox-IN-2 exerts its effects by inhibiting the activity of COX-2 and 5-LOX enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By blocking these pathways, this compound reduces the production of inflammatory mediators, thereby alleviating inflammation and related symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Zileuton: A selective 5-LOX inhibitor used to treat asthma.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory and analgesic effects
Uniqueness
Cox-2/5-lox-IN-2 is unique in its dual inhibition of both COX-2 and 5-LOX enzymes, offering a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors. This dual inhibition strategy provides a more comprehensive approach to managing inflammation and related diseases .
Propriétés
Formule moléculaire |
C18H13N3O4S2 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
5-(1-benzothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H13N3O4S2/c19-27(24,25)13-7-5-12(6-8-13)21-15(10-14(20-21)18(22)23)17-9-11-3-1-2-4-16(11)26-17/h1-10H,(H,22,23)(H2,19,24,25) |
Clé InChI |
WQYDAOYIYVNTGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)



![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)




![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)

